molecular formula C23H20N2O3S B2582431 (3E)-1-benzyl-3-[(benzylamino)methylene]-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893316-03-5

(3E)-1-benzyl-3-[(benzylamino)methylene]-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B2582431
CAS RN: 893316-03-5
M. Wt: 404.48
InChI Key: UPLIRUWBLWSYCB-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-1-benzyl-3-[(benzylamino)methylene]-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H20N2O3S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Synthesis of 2-Amino-4H-Pyrans

Research has shown that derivatives similar to the specified chemical compound can be synthesized via a three-component interaction. This process involves the compound 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles. This interaction leads to the formation of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides, showcasing the compound's versatility in synthesizing complex pyranes with potential applications in various fields, including pharmaceuticals and materials science (Lega et al., 2016).

Novel Benzothiazine Derivatives Synthesis

Another study focused on the formylation of 2,3-dihydro-4H-1,4-benzo[e][1,4]thiazin-3-on-1,1-dioxide, leading to the creation of novel benzothiazine derivatives. This synthesis path highlights the compound's utility in generating new chemical entities that could have significant implications in drug development and synthetic chemistry research (Popov et al., 2013).

Antimicrobial Activity Evaluation

A related compound, 1-ethyl-1H-2,1-benzothiazine 2,2-dioxide derivatives, was synthesized and evaluated for antimicrobial activity. This indicates the potential of such compounds in contributing to the development of new antimicrobial agents, underscoring the importance of this chemical class in medicinal chemistry (Lega et al., 2017).

Biologically Active Derivatives

The synthesis of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides from a starting material involving an ultrasonic mediated N-alkylation of sodium saccharin with methyl chloroacetate suggests the compound's relevance in producing potential therapeutics. Such derivatives were subjected to preliminary evaluation for their antibacterial and DPPH radical scavenging activities, showcasing the compound's potential in pharmaceutical applications (Zia-ur-Rehman et al., 2009).

properties

IUPAC Name

(3E)-1-benzyl-3-[(benzylamino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c26-23-20-13-7-8-14-21(20)25(17-19-11-5-2-6-12-19)29(27,28)22(23)16-24-15-18-9-3-1-4-10-18/h1-14,16,24H,15,17H2/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLIRUWBLWSYCB-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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